Cas no 437-81-0 (2,6-Difluorobenzaldehyde)

2,6-Difluorobenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H4F2O. This compound is characterized by the presence of two fluorine atoms at the ortho positions relative to the formyl group, which enhances its reactivity and selectivity in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nature of the fluorine atoms influences its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Its high purity and stability make it suitable for precision applications in fine chemical synthesis. The compound is typically supplied as a clear to pale yellow liquid or solid, depending on storage conditions.
2,6-Difluorobenzaldehyde structure
2,6-Difluorobenzaldehyde structure
Product name:2,6-Difluorobenzaldehyde
CAS No:437-81-0
MF:C7H4F2O
MW:142.102869033813
MDL:MFCD00010293
CID:37384
PubChem ID:136284

2,6-Difluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Difluorobenzaldehyde
    • 2,5-DIFLUORO-4-CHLOROTOLUENE
    • 2,6-Difluor-benzaldehyd
    • 2,6-DIFLUORLOBENZALDEHYDE
    • 2,6-Difluorobenzalde
    • 2,6-difluorobenzaledehyde
    • 2,6-difluorobenzylaldehyde
    • 2,6-fluorobenzaldehyde
    • 3,4,5-triflurobenzenenitrile
    • 437-81-0
    • 2, 6-difluorobenzaldehyde
    • 2,6 difluorobenzaldehyde
    • 2,6-Difluorobenzaldehyde, Vetec(TM) reagent grade, 98%
    • Benzaldehyde, 2,6-difluoro-
    • D2452
    • SY003095
    • 2,6-difluoro -benzaldehyde
    • 2,6-difluoro-benzaldehyde
    • 2,6-difluoro benzaldehyde
    • PS-9011
    • AC-2843
    • 2,6-difluorobenzenaldehyde
    • BP-10174
    • SCHEMBL95708
    • MFCD00010293
    • FT-0610645
    • Z104477798
    • EN300-20339
    • A1693
    • 2,6-Difluorobenzaldehyde, 98%
    • DTXSID40195909
    • NS00125376
    • AKOS000120437
    • A929267
    • F0001-1198
    • CS-W007380
    • AM20060049
    • Q-200210
    • CL8251
    • 2,6-difluorbenzaldehyde
    • 2,6-Difluorobenzaldehyde,97%
    • DB-013291
    • KZG3V2A6HW
    • DTXCID30118400
    • STL480837
    • 610-142-0
    • FD32733
    • 2.6-difluorobenzaldehyde
    • MDL: MFCD00010293
    • Inchi: 1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
    • InChI Key: SOWRUJSGHKNOKN-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(F)C=1C=O
    • BRN: 1935273

Computed Properties

  • Exact Mass: 142.02300
  • Monoisotopic Mass: 142.023021
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.317 g/mL at 25 °C(lit.)
  • Melting Point: 15-17 °C (lit.)
  • Boiling Point: 82-84 °C/15 mmHg(lit.)
  • Flash Point: Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
  • Refractive Index: n20/D 1.502(lit.)
  • PSA: 17.07000
  • LogP: 1.77730
  • Sensitiveness: Air Sensitive
  • Solubility: Not available

2,6-Difluorobenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39-S37/39
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

2,6-Difluorobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2,6-Difluorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20339-0.05g
2,6-difluorobenzaldehyde
437-81-0 95%
0.05g
$19.0 2023-11-13
abcr
AB103319-100 g
2,6-Difluorobenzaldehyde, 98%; .
437-81-0 98%
100g
€187.20 2023-01-31
Chemenu
CM109346-500g
2,6-Difluorobenzaldehyde
437-81-0 95+%
500g
$327 2022-06-11
eNovation Chemicals LLC
D383172-50g
2,6-Difluorobenzaldehyde
437-81-0 97%
50g
$315 2024-05-24
Apollo Scientific
PC2615D-25g
2,6-Difluorobenzaldehyde
437-81-0 96%
25g
£28.00 2025-02-21
Key Organics Ltd
PS-9011-1MG
2,6-Difluorobenzaldehyde
437-81-0 >90%
1mg
£37.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012223-100g
2,6-Difluorobenzaldehyde
437-81-0 98%
100g
¥1000 2024-05-23
Fluorochem
001955-100g
2,6-Difluorobenzaldehyde
437-81-0 98%
100g
£72.00 2022-03-01
Chemenu
CM109346-500g
2,6-Difluorobenzaldehyde
437-81-0 95+%
500g
$327 2021-06-17
eNovation Chemicals LLC
D383172-25g
2,6-Difluorobenzaldehyde
437-81-0 97%
25g
$200 2024-05-24

2,6-Difluorobenzaldehyde Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:437-81-0)
Order Number:SFD1027
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
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2,6-Difluorobenzaldehyde Related Literature

Additional information on 2,6-Difluorobenzaldehyde

2,6-Difluorobenzaldehyde (CAS No. 437-81-0): An Overview of Its Properties, Applications, and Recent Research Advances

2,6-Difluorobenzaldehyde (CAS No. 437-81-0) is a versatile organic compound that has gained significant attention in various fields, including organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an aldehyde group at the 1 position. The combination of these functional groups endows 2,6-Difluorobenzaldehyde with a range of valuable properties that make it a key intermediate in the synthesis of more complex molecules.

The physical and chemical properties of 2,6-Difluorobenzaldehyde are well-documented. It is a colorless to pale yellow liquid with a characteristic aromatic odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. Its molecular weight is 150.1 g/mol, and it has a melting point of -45°C and a boiling point of 135°C at atmospheric pressure. These properties make it suitable for various synthetic transformations and reactions.

In the realm of organic synthesis, 2,6-Difluorobenzaldehyde serves as a valuable building block for the preparation of complex organic molecules. Its reactivity is primarily centered around the aldehyde group, which can undergo a variety of reactions such as nucleophilic addition, condensation, and oxidation. The presence of the fluorine atoms also imparts unique electronic effects that can influence the reactivity and selectivity of these reactions. For instance, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

One notable application of 2,6-Difluorobenzaldehyde is in the synthesis of fluoroaromatic compounds, which are important intermediates in the pharmaceutical industry. Fluoroaromatics are known for their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. Recent research has focused on developing efficient methods to incorporate fluorine atoms into biologically active molecules using 2,6-Difluorobenzaldehyde as a starting material. For example, a study published in the Journal of Organic Chemistry reported a novel protocol for the synthesis of fluoro-substituted benzimidazoles using 2,6-Difluorobenzaldehyde, which showed promising antitumor activity in preliminary biological assays.

In addition to its role in pharmaceutical research, 2,6-Difluorobenzaldehyde has found applications in materials science. Fluorinated aromatic compounds are often used as precursors for the synthesis of advanced materials such as polymers and coatings with enhanced thermal stability and chemical resistance. A recent study published in Advanced Materials highlighted the use of 2,6-Difluorobenzaldehyde-derived monomers in the preparation of high-performance polyimides with excellent mechanical properties and thermal stability. These materials have potential applications in aerospace engineering and electronics.

The environmental impact of 2,6-Difluorobenzaldehyde is another area of active research. While the compound itself is not classified as hazardous under current regulations, its production and use must be conducted with proper safety measures to minimize environmental exposure. Studies have shown that fluorinated compounds can persist in the environment for extended periods due to their chemical stability. Therefore, efforts are being made to develop more sustainable synthetic routes for 2,6-Difluorobenzaldehyde that minimize waste generation and reduce environmental impact.

In conclusion, 2,6-Difluorobenzaldehyde (CAS No. 437-81-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique structure and reactivity make it an essential building block for the development of advanced materials and biologically active molecules. Ongoing research continues to uncover new applications and improve synthetic methods for this versatile compound.

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